

Application Note: Analysis of **Sofosbuvir Impurity D** by RP-HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400

[Get Quote](#)

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C infection. During the synthesis and storage of Sofosbuvir, various process-related impurities and degradation products can form. Regulatory guidelines require the monitoring and control of these impurities to ensure the safety and efficacy of the drug product. **Sofosbuvir Impurity D**, chemically named propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a potential impurity that needs to be monitored.^{[1][2]} This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative analysis of **Sofosbuvir Impurity D** in bulk drug substances and pharmaceutical dosage forms.

Method Principle

The method utilizes reversed-phase chromatography with a C18 column to separate Sofosbuvir from its Impurity D and other related substances. An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used for elution. Detection is performed using a UV detector at a wavelength where both Sofosbuvir and its impurities exhibit significant absorbance. The method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient from its degradation products and impurities.

Chromatographic Conditions

A suitable RP-HPLC method for the analysis of Sofosbuvir and its impurities, including a phosphoryl-related impurity which is structurally similar to Impurity D, has been reported.[3][4][5][6] The following chromatographic conditions are recommended:

Parameter	Value
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μ m[3][4][5][6]
Mobile Phase	0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[3][4][5][6]
Flow Rate	1.0 mL/min[5]
Injection Volume	20 μ L
Column Temperature	Ambient
Detection Wavelength	260 nm[3][4][5][6]
Run Time	Approximately 10 minutes

Method Validation Summary

The referenced method was validated according to ICH guidelines and demonstrated good performance for a process-related phosphoryl impurity.[3][4][5][6] It is anticipated that this method will show similar performance for **Sofosbuvir Impurity D** due to its structural similarity.

Validation Parameter	Result for a Phosphoryl Impurity
Linearity Range	10 - 30 μ g/mL[3][4]
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.03% (0.12 μ g)[3][4]
Limit of Quantification (LOQ)	1.50% (0.375 μ g)[3][4]
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Protocol: RP-HPLC Analysis of Sofosbuvir Impurity D

1. Objective

To quantify the amount of **Sofosbuvir Impurity D** in a sample using a validated RP-HPLC method.

2. Materials and Reagents

- Sofosbuvir Reference Standard
- **Sofosbuvir Impurity D** Reference Standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA) (HPLC grade)
- Water (HPLC grade)
- Sample containing Sofosbuvir

3. Equipment

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)

4. Preparation of Solutions

- **Mobile Phase:** Prepare a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile. To prepare 1 L of 0.1% TFA in water, add 1 mL of TFA to 1 L of HPLC grade water. Filter the mobile phase through a 0.45 μ m membrane filter and degas before use.
- **Diluent:** Use the mobile phase as the diluent.
- **Standard Stock Solution:** Accurately weigh and dissolve an appropriate amount of **Sofosbuvir Impurity D** reference standard in the diluent to obtain a known concentration (e.g., 100 μ g/mL).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to cover the expected concentration range of the impurity in the sample (e.g., 1, 5, 10, 20, 30 μ g/mL).
- **Sample Solution:** Accurately weigh and dissolve a known amount of the Sofosbuvir sample in the diluent to obtain a final concentration within the working range of the method. Filter the solution through a 0.45 μ m syringe filter before injection.

5. Chromatographic Procedure

- Set up the HPLC system with the specified chromatographic conditions.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure there are no interfering peaks.
- Inject the working standard solutions in triplicate.
- Inject the sample solution in triplicate.
- After all injections are complete, wash the column with an appropriate solvent mixture (e.g., a higher percentage of acetonitrile).

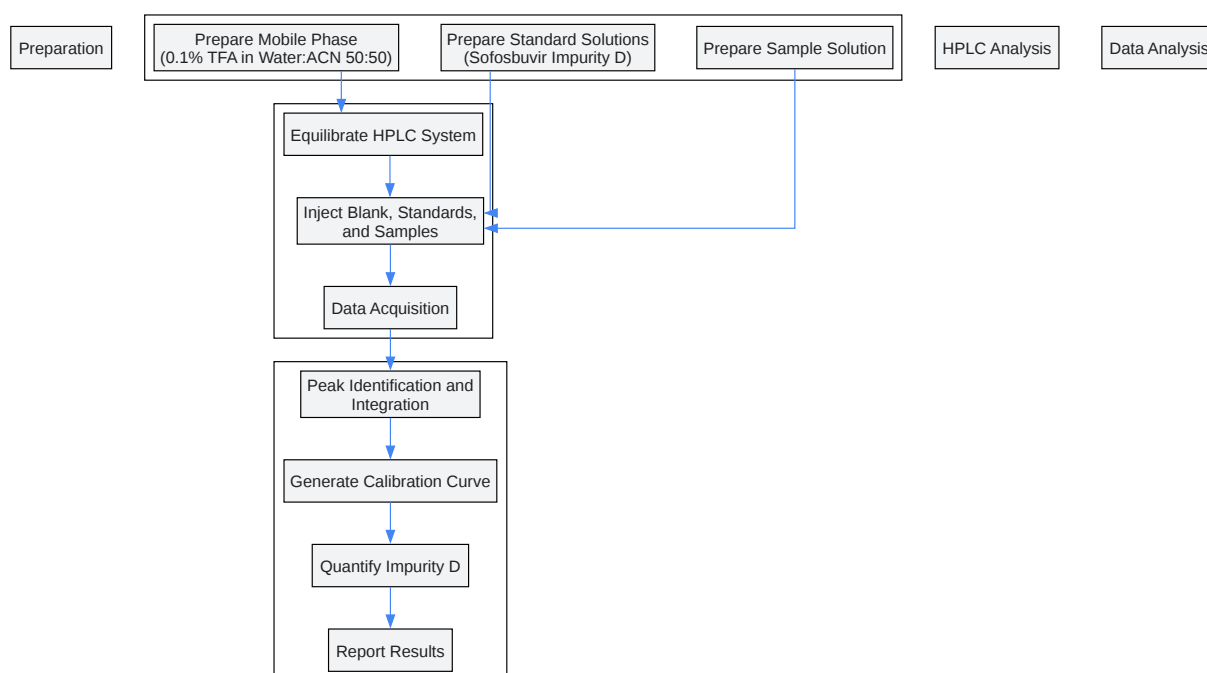
6. Data Analysis

- Identify the peaks for Sofosbuvir and Impurity D in the chromatograms based on their retention times, which were found to be approximately 3.674 min for Sofosbuvir and 5.704

min for a related phosphoryl impurity.[3][4]

- Create a calibration curve by plotting the peak area of Impurity D from the working standard solutions against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r^2).
- Calculate the concentration of Impurity D in the sample solution using the calibration curve.
- Determine the percentage of Impurity D in the original sample based on the initial sample weight and dilution factors.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: RP-HPLC workflow for **Sofosbuvir Impurity D** analysis.

References

- 1. Sofosbuvir impurity D | C22H29FN3O9P | CID 125129660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sofosbuvir Impurity D | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Analysis of Sofosbuvir Impurity D by RP-HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150400#rp-hplc-method-for-sofosbuvir-impurity-d-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com